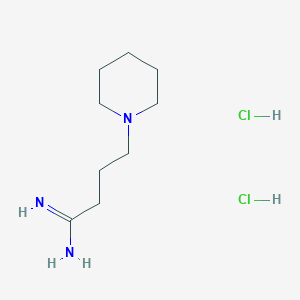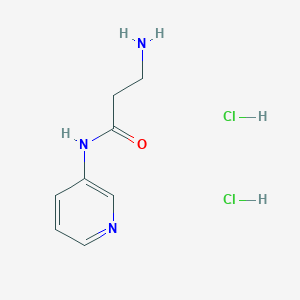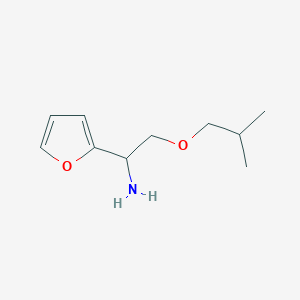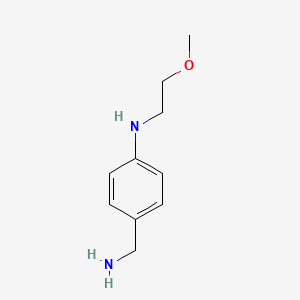![molecular formula C6H16ClN3O B1520360 [3-(Dimethylamino)propyl]urea hydrochloride CAS No. 110181-34-5](/img/structure/B1520360.png)
[3-(Dimethylamino)propyl]urea hydrochloride
描述
[3-(Dimethylamino)propyl]urea hydrochloride is a useful research compound. Its molecular formula is C6H16ClN3O and its molecular weight is 181.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of [3-(Dimethylamino)propyl]urea hydrochloride, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is the carboxyl group present in various biological molecules . The carboxyl group plays a crucial role in many biological processes, including protein folding, enzyme activity, and cell signaling .
Mode of Action
This compound interacts with its targets by forming an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond . This reaction results in the release of an isourea byproduct . The primary amine then attacks the carbonyl carbon of the acid, which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Biochemical Pathways
The action of this compound affects various biochemical pathways. It is commonly used in peptide synthesis, where it facilitates the formation of amide bonds, thus linking amino acids together to form peptides . It is also used in the preparation of immunoconjugates, where it links antigens to carrier proteins . Furthermore, it is used to label nucleic acids through their 5’ phosphate groups .
Result of Action
The result of the action of this compound is the formation of stable amide bonds between carboxyl groups and primary amines . This leads to the creation of peptides, proteins, and other conjugated molecules, which can have various molecular and cellular effects depending on their specific structures and functions .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . It is typically employed in the pH range of 4.0-6.0 . The stability of the O-acylisourea intermediate formed during the reaction is dependent on the aqueous environment .
生化分析
Biochemical Properties
[3-(Dimethylamino)propyl]urea hydrochloride plays a significant role in biochemical reactions. It is primarily used in peptide synthesis, where it facilitates the formation of peptide bonds by efficiently coupling carboxyl groups and primary amines
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond . This process involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
属性
IUPAC Name |
3-(dimethylamino)propylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.ClH/c1-9(2)5-3-4-8-6(7)10;/h3-5H2,1-2H3,(H3,7,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQLARZRKYFRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520277.png)

![1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520282.png)



![2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B1520289.png)
![2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate](/img/structure/B1520290.png)
![3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid](/img/structure/B1520291.png)
![Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride](/img/structure/B1520295.png)
![2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate](/img/structure/B1520296.png)

![[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1520299.png)
![2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520300.png)
